molecular formula C5H2F4N2 B13024765 5-Fluoro-4-(trifluoromethyl)pyrimidine

5-Fluoro-4-(trifluoromethyl)pyrimidine

Cat. No.: B13024765
M. Wt: 166.08 g/mol
InChI Key: QZBWVWBMBWYOBU-UHFFFAOYSA-N
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Description

5-Fluoro-4-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are key components in nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Fluoro-4-(trifluoromethyl)pyrimidine involves the use of fluorinating agents. For instance, the reaction of 4-(trifluoromethyl)pyrimidine with a fluorinating agent like Selectfluor can yield the desired compound .

Industrial Production Methods

Industrial production of fluorinated pyrimidines often involves large-scale fluorination reactions using specialized equipment to handle the highly reactive and sometimes hazardous fluorinating agents. The use of continuous flow reactors can enhance the safety and efficiency of these processes by providing better control over reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Dichloromethane (DCM), ethanol, dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while coupling reactions can introduce aryl or alkyl groups into the pyrimidine ring .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(trifluoromethyl)pyrimidine involves its incorporation into nucleic acids, where it can interfere with the normal function of DNA and RNA. This interference can inhibit the activity of enzymes such as thymidylate synthase and DNA topoisomerase, leading to the disruption of DNA synthesis and cell division . The compound’s high electronegativity and strong C-F bonds contribute to its unique biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-(trifluoromethyl)pyrimidine is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. The combination of these groups makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C5H2F4N2

Molecular Weight

166.08 g/mol

IUPAC Name

5-fluoro-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5H2F4N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H

InChI Key

QZBWVWBMBWYOBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)F

Origin of Product

United States

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